
(3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol: is a chemical compound characterized by the presence of a bromine atom and four methoxy groups attached to a naphthalene ring, with a methanol group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol typically involves the bromination of 1,4,5,8-tetramethoxynaphthalene followed by the introduction of a methanol group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or column chromatography to obtain the desired product in high purity. The choice of solvents and reaction conditions can be optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)aldehyde or (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)carboxylic acid.
Reduction: Formation of (1,4,5,8-tetramethoxynaphthalen-2-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: In biological research, this compound can be used to study the effects of brominated naphthalene derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s structural features may allow it to interact with specific biological targets, leading to the discovery of novel treatments.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol involves its interaction with molecular targets through its bromine and methoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. The compound’s ability to undergo substitution and oxidation reactions allows it to interact with enzymes, receptors, and other biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(3-Chloro-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol: Similar structure with a chlorine atom instead of bromine.
(3-Iodo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol: Similar structure with an iodine atom instead of bromine.
(3-Fluoro-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol: Similar structure with a fluorine atom instead of bromine.
Uniqueness: The presence of a bromine atom in (3-Bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol imparts unique reactivity and properties compared to its halogenated counterparts
Eigenschaften
CAS-Nummer |
189066-64-6 |
|---|---|
Molekularformel |
C15H17BrO5 |
Molekulargewicht |
357.20 g/mol |
IUPAC-Name |
(3-bromo-1,4,5,8-tetramethoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C15H17BrO5/c1-18-9-5-6-10(19-2)12-11(9)14(20-3)8(7-17)13(16)15(12)21-4/h5-6,17H,7H2,1-4H3 |
InChI-Schlüssel |
WVZJLXBAFQPKJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)OC)C(=C(C(=C2OC)CO)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)

![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
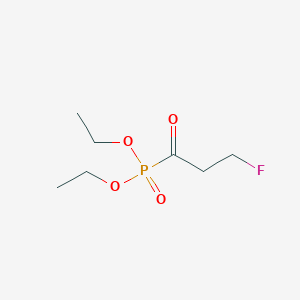
![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
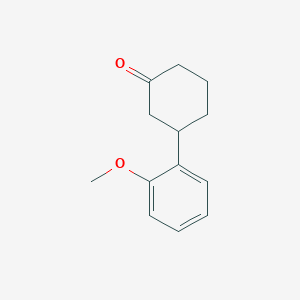

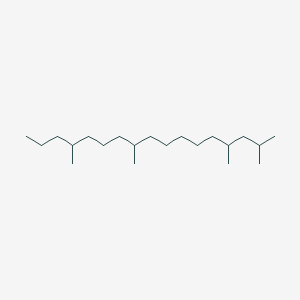
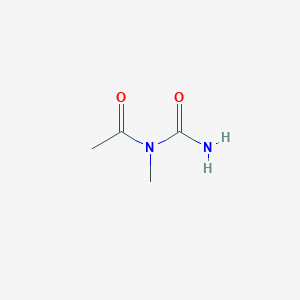
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)
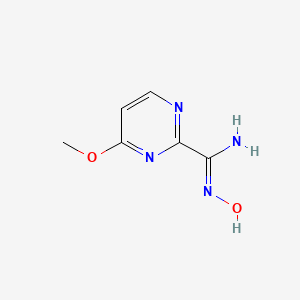
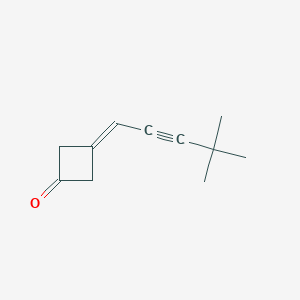
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide](/img/structure/B12560383.png)
